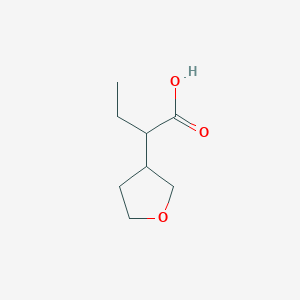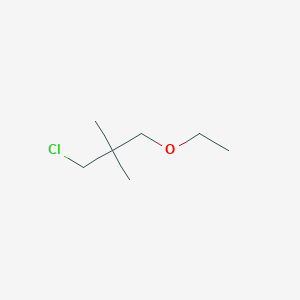
1-Chloro-3-ethoxy-2,2-dimethylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-ethoxy-2,2-dimethylpropane is an organic compound with the molecular formula C7H15ClO It is a chlorinated ether, characterized by the presence of a chlorine atom, an ethoxy group, and two methyl groups attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-3-ethoxy-2,2-dimethylpropane can be synthesized through the reaction of 2,2-dimethylpropane-1,3-diol with thionyl chloride (SOCl2) to introduce the chlorine atom. The resulting intermediate is then reacted with ethanol in the presence of a base such as sodium ethoxide to form the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-3-ethoxy-2,2-dimethylpropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Corresponding ethers, amines, or thiols.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes or alcohols.
Aplicaciones Científicas De Investigación
1-Chloro-3-ethoxy-2,2-dimethylpropane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce ethoxy and chloro groups into target molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-ethoxy-2,2-dimethylpropane involves its interaction with nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. Molecular targets and pathways include enzyme active sites and metabolic pathways involved in the breakdown and utilization of ethers and chlorinated compounds .
Comparación Con Compuestos Similares
1-Chloro-2,2-dimethylpropane: Similar structure but lacks the ethoxy group, making it less reactive in certain nucleophilic substitution reactions.
1-Chloro-3-methoxy-2,2-dimethylpropane: Contains a methoxy group instead of an ethoxy group, leading to differences in reactivity and physical properties.
2-Chloro-3-ethoxy-2-methylpropane: Similar but with a different substitution pattern, affecting its chemical behavior and applications
Uniqueness: 1-Chloro-3-ethoxy-2,2-dimethylpropane is unique due to the presence of both a chlorine atom and an ethoxy group on the same molecule. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial processes.
Propiedades
Fórmula molecular |
C7H15ClO |
|---|---|
Peso molecular |
150.64 g/mol |
Nombre IUPAC |
1-chloro-3-ethoxy-2,2-dimethylpropane |
InChI |
InChI=1S/C7H15ClO/c1-4-9-6-7(2,3)5-8/h4-6H2,1-3H3 |
Clave InChI |
OVRANHCOJRCERH-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(C)(C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


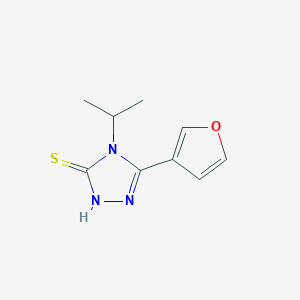
![(1S)-1-[4-(pentyloxy)phenyl]ethanamine](/img/structure/B13172351.png)

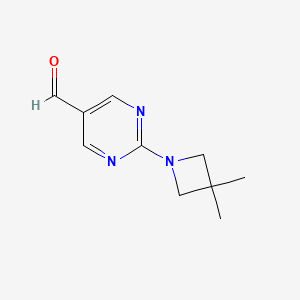
![Spiro[4.5]decane-1-sulfonyl chloride](/img/structure/B13172366.png)
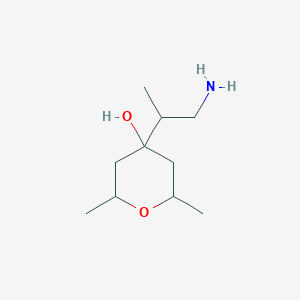
![3-Chloro-N-[4-(difluoromethyl)phenyl]propanamide](/img/structure/B13172370.png)
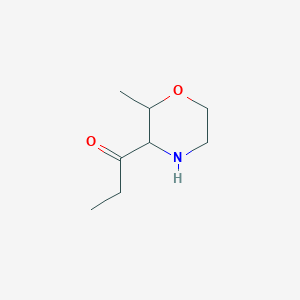
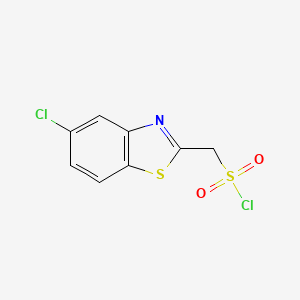
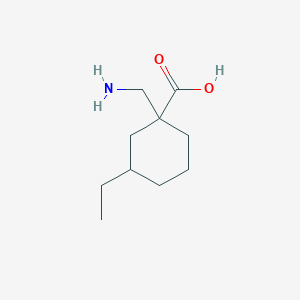
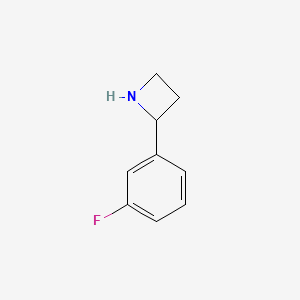
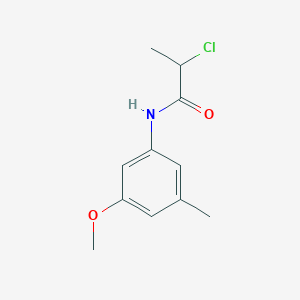
methanol](/img/structure/B13172399.png)
